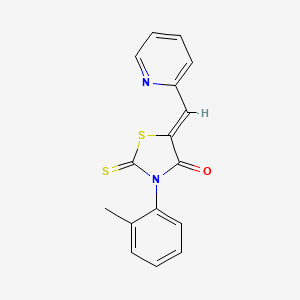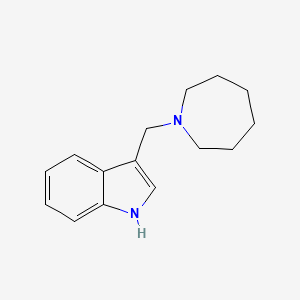
3-(azepan-1-ylmethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane, also known as hexamethyleneimine, is a seven-membered heterocyclic compound with nitrogen as the heteroatom . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . A compound with both azepane and indole structures could potentially exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of azepane-indole compounds would be characterized by the presence of both azepane and indole rings . The exact structure would depend on the positions of these rings and any additional functional groups .Chemical Reactions Analysis
Azepane and indole rings can participate in various chemical reactions. For example, indole can undergo electrophilic substitution at the C3 position. Azepane can act as a nucleophile in reactions with electrophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of azepane-indole compounds would depend on their specific structures. Factors influencing these properties could include the presence and position of functional groups, the degree of unsaturation, and the overall molecular size.Scientific Research Applications
Catalysis and Synthetic Applications
Research has shown various catalytic and synthetic applications of compounds related to 3-(azepan-1-ylmethyl)-1H-indole, including their use in the construction of complex heterocycles. For instance, rhodium-catalyzed cycloadditions between 3-diazoindolin-2-imines and 1,3-dienes have led to the regioselective preparation of azepino[2,3-b]indoles, demonstrating the utility of these compounds in synthesizing novel heterocyclic structures with potential pharmacological applications (Lang et al., 2017). Additionally, the highly enantioselective synthesis of functionalized azepino[1,2-a]indoles via NHC-catalyzed [3+4] annulation highlights the importance of these compounds in asymmetric synthesis, offering a pathway to create chiral molecules that are significant in drug development (Zhu et al., 2019).
Heterocyclic Construction Methods
Innovative methods for constructing heterocyclic compounds utilize this compound derivatives. Cooperative catalysis involving rhodium and chiral phosphoric acid has facilitated the stereoselective synthesis of oxa-bridged azepino[1,2-a]indoles, showcasing the potential for creating complex molecular architectures with high stereoselectivity (Loui, Suneja, & Schneider, 2021). Moreover, the dearomatization strategy and palladium-catalyzed domino reaction leading to the construction of azepino[5,4,3-cd]indoles from 2-alkynylanilines demonstrate the versatility of these compounds in synthesizing polycyclic structures, which are of great interest for pharmaceutical research (Zheng, Chen, & Fan, 2014).
Synthesis of Benzazepinoindoles
Research has also explored the synthesis of benz[5,6]azepino[4,3-b]indoles via the 1,7-electrocyclisation of azomethine ylides, providing a new general route to this intriguing ring system. The process showcases the broad applicability of azepinoindole derivatives in constructing diverse heterocyclic compounds (Nyerges et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(azepan-1-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-2-6-10-17(9-5-1)12-13-11-16-15-8-4-3-7-14(13)15/h3-4,7-8,11,16H,1-2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUPXVBNXBQTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
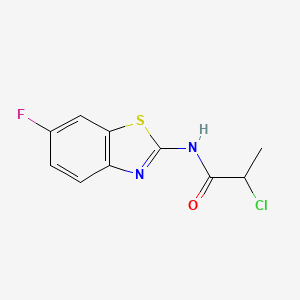
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)
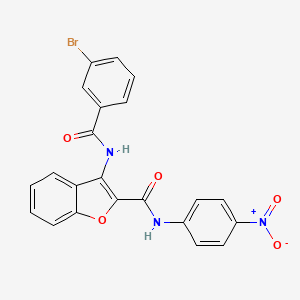
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)
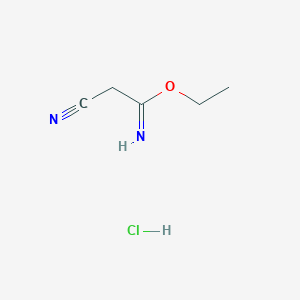
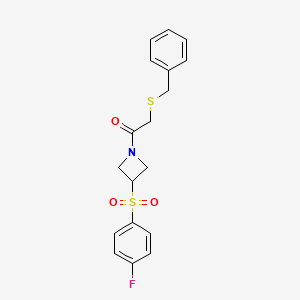
![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)
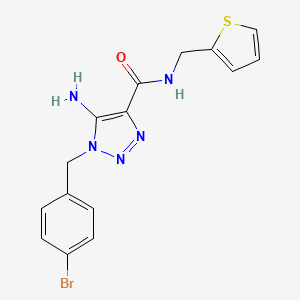
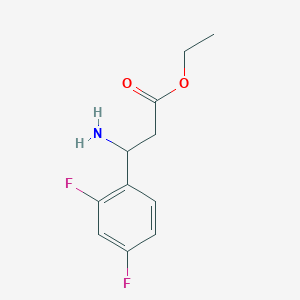
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)
